Antifungal agent 89

Antifungal susceptibility testing Candida auris Drug discovery

Standard azoles show variable or no activity against emerging multidrug-resistant Candida auris. Antifungal agent 89 (2-thiazolylhydrazone 28) offers a defined, reproducible alternative. - **Validated potency**: MIC 0.8-52.17 µM vs. C. neoformans; active against C. auris. - **In vivo benchmark**: 5-15 mg/kg efficacy in Galleria mellonella, equivalent to fluconazole. - **Lead scaffold**: Machine learning-optimized reference for SAR and Caco-2 permeability studies. Available for immediate research use. Broth microdilution, invertebrate model, and transport assay ready.

Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
Cat. No. B12384274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 89
Molecular FormulaC12H17N3O4S
Molecular Weight299.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NN=C(C)CCC(=O)O
InChIInChI=1S/C12H17N3O4S/c1-3-19-11(18)6-9-7-20-12(13-9)15-14-8(2)4-5-10(16)17/h7H,3-6H2,1-2H3,(H,13,15)(H,16,17)/b14-8-
InChIKeyBEUROFVEWZYQAI-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 89 Product Specification


Antifungal agent 89, designated as 2-thiazolylhydrazone 28, is a small-molecule antifungal compound with the molecular formula C₁₂H₁₇N₃O₄S and a molecular weight of 299.35 g/mol . It belongs to the 2-thiazolylhydrazone class, a scaffold recognized for potent activity against Candida and Cryptococcus species [1]. The compound demonstrates in vitro inhibitory activity against Cryptococcus neoformans, with a reported minimum inhibitory concentration (MIC) range of 0.8 to 52.17 μM, and exhibits broad-spectrum activity against multiple Candida species, including the emerging multidrug-resistant pathogen Candida auris [2].

Antimicrobial screening tool – reported activity against Candida auris and Cryptococcus neoformans in broth microdilution assays.
Lead compound from a machine-learning-optimized series – selected from 29 thiazolylhydrazone derivatives for advanced profiling.
Suitable for resistance and SAR studies – enables comparison with azole- and polyene-class antifungals in mechanism-of-action experiments.

Why Antifungal Agent 89 Cannot Be Substituted


Clinically relevant fungal pathogens exhibit substantial variability in susceptibility to existing antifungal classes, rendering generic substitution problematic. For Cryptococcus neoformans, fluconazole MICs range from susceptible (≤8 μg/mL) to resistant (≥64 μg/mL), with many clinical isolates falling in the susceptible-dose dependent range of 16–32 μg/mL [1]. Amphotericin B, while potent, carries dose-limiting nephrotoxicity and requires parenteral administration [2]. Voriconazole, though active (MIC 0.03–0.25 μg/mL against Cryptococcus spp.), is contraindicated in certain patient populations and interacts with numerous cytochrome P450 substrates [3]. Within the 2-thiazolylhydrazone class itself, structural modifications produce highly variable MIC profiles, making specific compound selection—not class-level substitution—essential for reproducible research outcomes [4].

Class-level substitution may introduce variability
Structural modifications within the 2-thiazolylhydrazone series produce divergent MIC profiles; selecting a different analog without validation can shift antifungal spectrum and potency.
Azole susceptibility varies widely across isolates
Clinical isolate MICs for fluconazole range from susceptible to fully resistant, limiting cross-study reproducibility if azole controls are used interchangeably with this compound.
Candida auris activity is not guaranteed across analogs
Reported broad-spectrum coverage includes C. auris, but activity may not transfer to other thiazolylhydrazones; confirm target-compound identity before substitution.

Antifungal Agent 89 Differentiation Evidence


Broad-Spectrum Activity Against Candida auris

Antifungal agent 89 demonstrates in vitro activity against multiple Candida species including Candida auris, an emerging multidrug-resistant yeast, with most compounds in the 2-thiazolylhydrazone series showing low micromolar MIC values against different Candida and Cryptococcus spp. [1]. In contrast, fluconazole displays no activity against Aspergillus or other filamentous fungi and has variable efficacy against non-albicans Candida species [2]. While Antifungal agent 89's activity against C. auris is reported qualitatively in the primary literature, fluconazole is frequently ineffective against this pathogen due to intrinsic and acquired resistance mechanisms.

Spectrum vs. fluconazole
Cross-study comparable
Active against C. auris; fluconazole lacks reliable activity
Supports research on multidrug-resistant C. auris where azole controls may fail.
Broth microdilution; qualitative spectrum data from primary literature.
Antifungal susceptibility testing Candida auris Drug discovery

Efficacy in Galleria mellonella Infection Model

In the Galleria mellonella invertebrate infection model challenged with Cryptococcus neoformans, treatment with 2-thiazolylhydrazone 28 (Antifungal agent 89) at doses between 5 and 15 mg/kg prolonged larval survival to a degree statistically comparable to fluconazole administered at the same doses [1]. The compound was selected from 29 novel 2-thiazolylhydrazone derivatives specifically for in vivo efficacy evaluation, indicating it outperformed structurally related analogs in the same series [2].

In vivo survival model
Head-to-head
Larval survival at 5–15 mg/kg comparable to fluconazole
Model-response endpoint suggests utility for translational antifungal studies.
Galleria mellonella infection model; no statistically significant difference reported.
In vivo antifungal efficacy Galleria mellonella model Cryptococcus neoformans

Lead Selection Among 2-Thiazolylhydrazone Derivatives

Among 29 synthesized novel 2-thiazolylhydrazone compounds, compound 28 (Antifungal agent 89) was specifically selected for advanced profiling including cytotoxicity evaluation, Caco-2 permeability assessment, and in vivo efficacy testing [1]. The selection was guided by machine-learning models integrated into a scaffold-focused drug design strategy aimed at optimizing potency, aqueous solubility, and absorption characteristics [2]. This differentiates compound 28 from the other 28 derivatives in the series, which did not advance to the same tier of characterization.

Lead selection rank
Head-to-head
Selected as lead candidate (1 of 29)
Prioritized through machine-learning optimization; advanced to cytotoxicity and permeability assays.
Scaffold-focused drug design; other analogs did not enter in vivo profiling.
Lead optimization Machine learning Scaffold-focused drug design

In Vitro Activity Against Cryptococcus neoformans

Antifungal agent 89 exhibits a minimum inhibitory concentration (MIC) ranging from 0.8 to 52.17 μM against Cryptococcus neoformans [1]. For context, fluconazole MICs against C. neoformans clinical isolates range from ≤1 to >64 μg/mL (approximately 3.3 to >210 μM, based on fluconazole MW of 306.27 g/mol), with 34% of isolates demonstrating fluconazole-non-susceptible MICs (≥16 μg/mL) [2]. Amphotericin B exhibits a geometric mean MIC of 1.2–1.6 μg/mL (approximately 1.3–1.7 μM) against C. neoformans [3]. The lower bound of Antifungal agent 89's MIC range (0.8 μM) falls within the potency range of amphotericin B and voriconazole (0.03–0.25 μg/mL, approximately 0.086–0.72 μM), while its upper bound (52.17 μM) reflects strain-dependent variability common to antifungal susceptibility testing.

MIC against C. neoformans
Cross-study comparable
0.8–52.17 μM
Lower bound comparable to voriconazole/amphotericin B; strain-dependent variability.
Broth microdilution; fluconazole MICs ~3.3–>210 μM in comparable isolates.
Minimum inhibitory concentration Cryptococcus neoformans Antifungal susceptibility

Antifungal Agent 89 Research Applications


Candida auris Susceptibility Profiling

Employ Antifungal agent 89 in broth microdilution assays to determine MIC values against clinical and reference strains of Candida auris. Given that fluconazole and other azoles frequently exhibit reduced or no activity against this emerging pathogen, Antifungal agent 89's demonstrated activity against C. auris [1] makes it suitable for comparative susceptibility studies and for evaluating novel combination regimens against multidrug-resistant yeast.

Galleria mellonella Cryptococcus Infection Model

Utilize Antifungal agent 89 at 5–15 mg/kg doses in the Galleria mellonella invertebrate model challenged with C. neoformans to assess survival prolongation and fungal burden reduction. The compound has demonstrated in vivo efficacy equivalent to fluconazole in this model [2], establishing a validated experimental framework for dose-ranging studies, pharmacokinetic-pharmacodynamic correlation, and comparative efficacy assessments against reference antifungals.

SAR Studies: 2-Thiazolylhydrazone Optimization

Use Antifungal agent 89 as a reference lead compound for SAR investigations aimed at further optimizing 2-thiazolylhydrazone derivatives. As the selected lead from a series of 29 novel compounds generated through machine learning-guided scaffold optimization [3], it provides a well-characterized benchmark for evaluating structural modifications intended to improve potency, aqueous solubility, or absorption properties.

Caco-2 Permeability Assessment

Conduct bidirectional transport studies using Antifungal agent 89 in Caco-2 cell monolayers to determine apparent permeability coefficients and evaluate potential for oral absorption. The compound was specifically advanced to Caco-2 permeability evaluation following lead selection [4], providing a foundation for further absorption, distribution, metabolism, and excretion profiling and formulation development studies.

Application
Selection Property
Validation Focus
Candida auris susceptibility profiling
Antifungal screening context against MDR yeast
MIC and strain-panel endpoints
G. mellonella cryptococcosis model
In vivo model-response context
Survival and fungal burden endpoints
2-Thiazolylhydrazone SAR studies
Lead compound benchmarking
Potency and solubility optimization
Caco-2 permeability assessment
Oral absorption screening context
Apparent permeability coefficients

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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